3-Demethylcolchicine: A Comprehensive Technical Guide on its Discovery, Natural Sources, and Biological Activity
3-Demethylcolchicine: A Comprehensive Technical Guide on its Discovery, Natural Sources, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Demethylcolchicine, a naturally occurring analogue of colchicine, is a tropolone alkaloid of significant interest for its pharmacological properties, including its potential as an anticancer agent and its role as a key intermediate in the synthesis of other bioactive compounds. This technical guide provides an in-depth exploration of the discovery, natural origins, and biological activities of 3-demethylcolchicine. It includes a historical perspective on the isolation of colchicinoids, detailed information on the primary plant sources of 3-demethylcolchicine, and a summary of its known biological effects. This document also presents quantitative data on its occurrence, detailed experimental protocols for its isolation and analysis, and visualizations of its metabolic formation and mechanism of action to support further research and drug development endeavors.
Discovery and Historical Context
The history of 3-demethylcolchicine is intrinsically linked to the discovery and study of colchicine, the principal alkaloid of the autumn crocus, Colchicum autumnale. While the medicinal use of Colchicum extracts dates back to ancient Egypt, the isolation of the active compounds occurred much later.[1]
In 1820, French pharmacists Pierre-Joseph Pelletier and Joseph Bienaimé Caventou first isolated the alkaloidal substance from Colchicum autumnale.[2][3][4] The substance was later named "colchicine" in 1833 by Philipp Lorenz Geiger.[2] Pure crystallized colchicine was produced for the first time in 1884 by French pharmacist Alfred Houdé.
Natural Sources of 3-Demethylcolchicine
3-Demethylcolchicine is found in various plants belonging to the Colchicaceae and Liliaceae families. The primary natural sources are species of the genus Colchicum and the plant Gloriosa superba.
Colchicum Species
Various species of Colchicum, commonly known as autumn crocus or meadow saffron, are rich sources of tropolone alkaloids, including 3-demethylcolchicine. The concentration of these alkaloids can vary depending on the species, plant part, and geographical location.
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Colchicum autumnale : This is the most well-known source of colchicine and also contains 3-demethylcolchicine.
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Colchicum speciosum : This species is another significant source of colchicinoids.
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Colchicum robustum : Contains 3-demethylcolchicine along with other tropolone alkaloids.
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Colchicum baytopiorum : This species has been analyzed for its colchicine and related alkaloid content.
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Colchicum decaisnei : Another species known to contain colchicinoids.
Gloriosa superba
Gloriosa superba, also known as the flame lily or glory lily, is a perennial climber that is a significant commercial source of colchicine and also contains notable amounts of 3-demethylcolchicine. All parts of the plant contain these alkaloids, with the seeds and tubers generally having the highest concentrations. A new glycoside, 3-O-demethylcolchicine-3-O-alpha-D-glucopyranoside, has also been isolated from Gloriosa superba seeds.
Quantitative Data
The concentration of 3-demethylcolchicine in its natural sources can vary. The following tables summarize the quantitative data found in the literature.
Table 1: 3-Demethylcolchicine Content in Gloriosa superba
| Plant Part | Method of Analysis | 3-Demethylcolchicine Content (% w/w of crude extract) | Reference |
| Seeds | HPLC | 1.3 | |
| Seeds | HPLC | 1.32 |
Table 2: Tropolone Alkaloid Content in Various Colchicum Species (corms)
| Species | Method of Analysis | Major Alkaloids Detected | Total Tropolone Alkaloid Content ( g/100g of corm) | Reference |
| C. autumnale | HPLC | Colchicine, Demecolcine, 2-demethylcolchicine, 3-demethylcolchicine , Colchicoside, Colchifoline, Cornigerine, N-deacetyl-N-formyl colchicine | - | |
| C. speciosum | HPLC | Colchicine, Demecolcine, 2-demethylcolchicine, 3-demethylcolchicine , Colchicoside, Colchifoline, Cornigerine, N-deacetyl-N-formyl colchicine | - | |
| C. robustum | HPLC | Colchicine, Demecolcine, 2-demethylcolchicine, 3-demethylcolchicine , Colchicoside, Colchifoline, Cornigerine, N-deacetyl-N-formyl colchicine | - |
Experimental Protocols
Isolation of 3-Demethylcolchicine from Gloriosa superba Seeds
This protocol is a synthesized methodology based on established procedures for the extraction and purification of colchicinoids from Gloriosa superba.
4.1.1. Extraction
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Plant Material Preparation : Dry the seeds of Gloriosa superba at 40-50°C and grind them into a fine powder.
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Solvent Extraction :
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Macerate the powdered seeds with 80% ethanol at room temperature for 24-48 hours with occasional shaking.
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Alternatively, perform Soxhlet extraction with methanol or ethanol for 8-12 hours.
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For a more efficient and environmentally friendly method, Supercritical Fluid Extraction (SFE) with CO₂ and a co-solvent like water or ethanol can be employed.
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Concentration : Filter the extract and concentrate it under reduced pressure at a temperature below 50°C to obtain a crude extract.
4.1.2. Purification
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Acid-Base Partitioning :
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Dissolve the crude extract in a 5% aqueous solution of acetic acid.
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Wash the acidic solution with a non-polar solvent like diethyl ether or hexane to remove fats and other non-polar impurities.
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Make the aqueous layer alkaline (pH 8-9) with a base such as ammonium hydroxide.
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Extract the alkaloids into a chlorinated solvent like dichloromethane or chloroform.
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Column Chromatography :
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Concentrate the alkaloid-rich fraction and subject it to column chromatography.
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Use a stationary phase such as silica gel or alumina.
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Elute with a gradient of solvents, for example, a mixture of chloroform and methanol, or ethyl acetate and hexane.
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Monitor the fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Crystallization : Combine the fractions containing pure 3-demethylcolchicine, concentrate the solution, and allow it to crystallize. Recrystallize from a suitable solvent system (e.g., ethanol-water) to obtain pure crystals.
High-Performance Liquid Chromatography (HPLC) Analysis
4.2.1. Chromatographic Conditions
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Column : C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
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Mobile Phase : A gradient of water (A) and acetonitrile (B), both often containing a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.
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Gradient Program : A typical gradient might start with a low percentage of B, which is gradually increased over time to elute the compounds. For example: 0-5 min, 10% B; 5-25 min, 10-40% B; 25-35 min, 40-100% B; 35-40 min, 100% B.
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Flow Rate : 1.0 mL/min.
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Detection : UV detector at a wavelength of approximately 245 nm or 350 nm.
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Injection Volume : 20 µL.
4.2.2. Sample and Standard Preparation
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Standard Solution : Prepare a stock solution of pure 3-demethylcolchicine in methanol and dilute to create a series of calibration standards.
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Sample Solution : Accurately weigh the dried plant extract, dissolve it in the mobile phase or methanol, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
Signaling Pathways and Mechanisms of Action
Biosynthesis and Metabolism
3-Demethylcolchicine is a key intermediate in the biosynthesis and metabolism of colchicine. In plants, the biosynthesis of colchicine alkaloids starts from the amino acids phenylalanine and tyrosine. While the complete biosynthetic pathway is complex and still under investigation, it is understood that demethylation at the C-3 position is a crucial step.
In mammals, colchicine is metabolized in the liver primarily by the cytochrome P450 enzyme CYP3A4, which mediates its demethylation to form 3-demethylcolchicine and other metabolites.
Caption: Metabolic conversion of colchicine to 3-demethylcolchicine.
Mechanism of Action: Tubulin Inhibition and Apoptosis
The primary mechanism of action of 3-demethylcolchicine, similar to colchicine, is its interaction with tubulin, the protein subunit of microtubules. Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport.
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Tubulin Binding : 3-Demethylcolchicine binds to the colchicine-binding site on β-tubulin.
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Inhibition of Microtubule Polymerization : This binding prevents the polymerization of tubulin dimers into microtubules, leading to the disruption of the microtubule network.
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Mitotic Arrest : The disruption of the mitotic spindle during cell division leads to an arrest of the cell cycle at the G2/M phase.
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Induction of Apoptosis : Prolonged mitotic arrest triggers the intrinsic pathway of apoptosis (programmed cell death). This involves the activation of caspase cascades, leading to the execution of cell death. Studies on related compounds suggest the involvement of the p38 MAPK signaling pathway in this process.
Caption: Signaling pathway of 3-demethylcolchicine-induced apoptosis.
Experimental Workflow
The following diagram illustrates a typical workflow for the investigation of 3-demethylcolchicine from its natural source to the evaluation of its biological activity.
Caption: Experimental workflow for 3-demethylcolchicine research.
Conclusion
3-Demethylcolchicine is a naturally occurring tropolone alkaloid with significant potential in pharmacology and drug development. Its presence in well-known medicinal plants like Colchicum autumnale and Gloriosa superba makes it an accessible target for natural product chemists. The understanding of its biosynthesis and mechanism of action, primarily through the disruption of microtubule dynamics, provides a solid foundation for its further investigation as an anticancer agent. The detailed protocols and compiled data in this guide are intended to facilitate future research into this promising compound.
